molecular formula C22H19N5O3 B14930128 7-(3-nitrophenyl)-N-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide

7-(3-nitrophenyl)-N-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide

Cat. No.: B14930128
M. Wt: 401.4 g/mol
InChI Key: XVZRXHJEPKGGLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-ISOPROPYLPHENYL)-7-(3-NITROPHENYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines This compound is characterized by its unique structure, which includes an isopropylphenyl group, a nitrophenyl group, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ISOPROPYLPHENYL)-7-(3-NITROPHENYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common method involves the cyclization of amino pyrazoles with chalcones, followed by functionalization with nitro and isopropyl groups. The reaction conditions often include the use of catalysts such as iodine (I2) and solvents like dimethyl sulfoxide (DMSO) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-ISOPROPYLPHENYL)-7-(3-NITROPHENYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The isopropyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas (H2) are employed.

    Substitution: Nucleophiles such as alkyl halides or aryl halides are used in the presence of bases like sodium hydride (NaH).

Major Products

The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidine derivatives, which can exhibit different chemical and physical properties depending on the substituents introduced.

Scientific Research Applications

N-(4-ISOPROPYLPHENYL)-7-(3-NITROPHENYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-ISOPROPYLPHENYL)-7-(3-NITROPHENYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. In the context of its anti-tubercular activity, it is believed to inhibit key enzymes involved in the survival and replication of Mycobacterium tuberculosis. The compound may also interact with cellular pathways that regulate cell growth and apoptosis, contributing to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-ISOPROPYLPHENYL)-7-(3-NITROPHENYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of isopropyl and nitrophenyl groups, along with the carboxamide functionality, makes it a versatile compound for various applications.

Properties

Molecular Formula

C22H19N5O3

Molecular Weight

401.4 g/mol

IUPAC Name

7-(3-nitrophenyl)-N-(4-propan-2-ylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

InChI

InChI=1S/C22H19N5O3/c1-14(2)15-6-8-17(9-7-15)25-22(28)19-13-24-26-20(10-11-23-21(19)26)16-4-3-5-18(12-16)27(29)30/h3-14H,1-2H3,(H,25,28)

InChI Key

XVZRXHJEPKGGLC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C2=C3N=CC=C(N3N=C2)C4=CC(=CC=C4)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.